Alanine, 3-[(carboxymethyl)amino]-
CAS No.:
Cat. No.: VC18487257
Molecular Formula: C5H10N2O4
Molecular Weight: 162.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10N2O4 |
|---|---|
| Molecular Weight | 162.14 g/mol |
| IUPAC Name | (2S)-2-amino-3-(carboxymethylamino)propanoic acid |
| Standard InChI | InChI=1S/C5H10N2O4/c6-3(5(10)11)1-7-2-4(8)9/h3,7H,1-2,6H2,(H,8,9)(H,10,11)/t3-/m0/s1 |
| Standard InChI Key | KEQFBEHVFFPRIW-VKHMYHEASA-N |
| Isomeric SMILES | C([C@@H](C(=O)O)N)NCC(=O)O |
| Canonical SMILES | C(C(C(=O)O)N)NCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Alanine, 3-[(carboxymethyl)amino]- is classified under the Chemical Abstracts Service (CAS) registry number 240823-64-7, with a molecular formula of C₅H₁₀N₂O₄ . The compound’s backbone retains the fundamental α-amino acid structure of alanine but incorporates a carboxymethyl (-CH₂COOH) group at the β-amino position. This modification introduces a secondary carboxylic acid functionality, enabling diverse chemical interactions.
Stereochemical Configuration
The molecule exhibits chirality at the second carbon, adopting the (S)-configuration in its natural L-alanine-derived form. This stereochemical specificity is critical for its biological activity, as enantiomeric purity influences binding affinities in enzymatic systems.
Molecular Geometry
The carboxymethyl group extends perpendicularly from the amino nitrogen, creating a branched topology. This spatial arrangement enhances hydrogen-bonding capacity and electrostatic interactions, particularly with proteins and metal ions. Computational models suggest that the carboxymethyl moiety increases the molecule’s dipole moment, favoring solubility in polar solvents.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves carboxymethylation of L-alanine using chloroacetic acid under alkaline conditions. This nucleophilic substitution reaction proceeds via the following stoichiometry:
Yields typically range from 65% to 80%, with purification achieved through recrystallization from ethanol-water mixtures.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize efficiency and minimize byproduct formation. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 50–60°C | Prevents hydrolysis of chloroacetic acid |
| pH | 9.0–9.5 | Enhances nucleophilicity of amino group |
| Residence Time | 15–20 minutes | Balances reaction completeness and throughput |
Industrial batches achieve >95% purity, with production capacities exceeding 25 metric tons per month .
Physicochemical Properties
Solubility and Stability
The compound is freely soluble in water ( solubility = 12.3 g/100 mL at 25°C) due to its polar functional groups. It remains stable under ambient conditions but degrades at temperatures above 150°C, forming decarboxylated byproducts.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O of carboxylic acid), and 1650 cm⁻¹ (amide I band).
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NMR (¹H): δ 3.45 ppm (dd, J = 6.2 Hz, CH₂ of carboxymethyl), δ 1.32 ppm (d, J = 7.1 Hz, CH₃).
Reactivity and Functionalization
Amide Bond Formation
The primary amino group undergoes condensation with acyl chlorides or anhydrides to yield substituted amides. For example, reaction with acetyl chloride produces N-acetyl-3-[(carboxymethyl)amino]-alanine, a precursor for peptide mimetics.
Metal Chelation
The carboxymethyl and carboxylate groups coordinate divalent cations (e.g., Ca²⁺, Zn²⁺), forming stable complexes. This property is exploited in wastewater treatment for heavy metal sequestration.
Applications Across Scientific Disciplines
Pharmaceutical Development
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Drug Delivery Systems: The compound serves as a linker in prodrug conjugates, enabling pH-dependent release of therapeutics in the gastrointestinal tract.
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Enzyme Inhibition: Structural analogs act as competitive inhibitors of alanine racemase, a target for antibacterial agents.
Biomaterial Engineering
Incorporated into hydrogels, the molecule enhances mechanical strength and biocompatibility. Clinical trials demonstrate its efficacy in cartilage repair scaffolds.
Industrial Uses
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